molecular formula C20H14BrF3O6 B11657161 ethyl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

ethyl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11657161
M. Wt: 487.2 g/mol
InChI Key: RISDWJVKWISQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenoxy group, a trifluoromethyl group, and a chromenone core, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where a bromophenol reacts with the chromenone intermediate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Esterification: The final step involves the esterification of the chromenone derivative with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group into an alcohol or to reduce the bromophenoxy group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the bromophenoxy group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which ethyl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromophenoxy)acetate: Similar in structure but lacks the chromenone core and trifluoromethyl group.

    Ethyl 2-(2-bromophenoxy)acetate: Similar but without the chromenone core and trifluoromethyl group.

    Ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate: Similar but with a chlorophenoxy group instead of a bromophenoxy group.

Uniqueness

Ethyl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is unique due to the combination of its bromophenoxy group, trifluoromethyl group, and chromenone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H14BrF3O6

Molecular Weight

487.2 g/mol

IUPAC Name

ethyl 2-[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate

InChI

InChI=1S/C20H14BrF3O6/c1-2-27-16(25)10-28-11-7-8-12-15(9-11)30-19(20(22,23)24)18(17(12)26)29-14-6-4-3-5-13(14)21/h3-9H,2,10H2,1H3

InChI Key

RISDWJVKWISQFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.